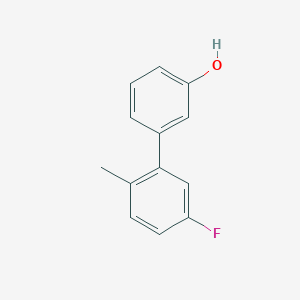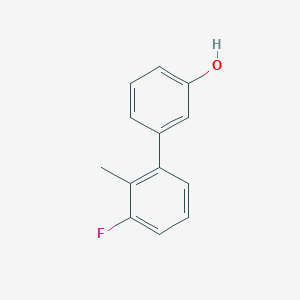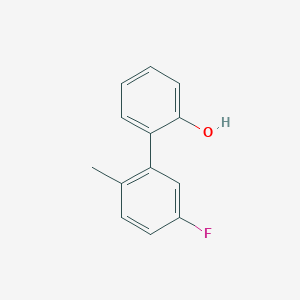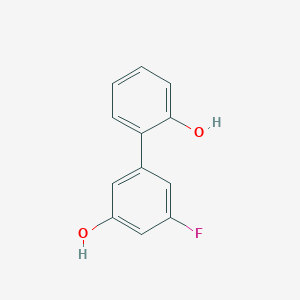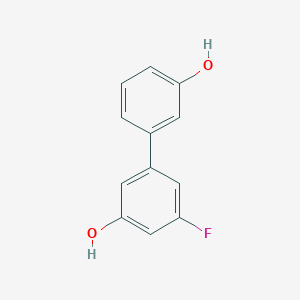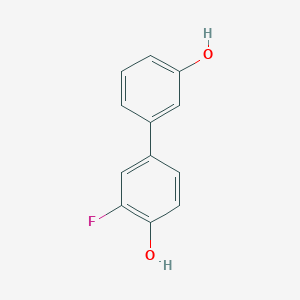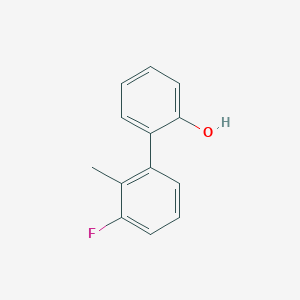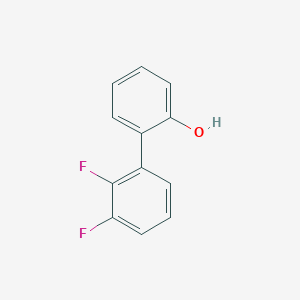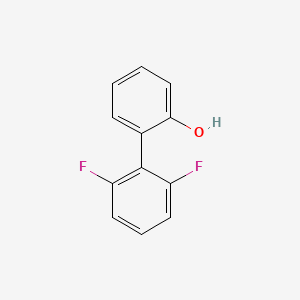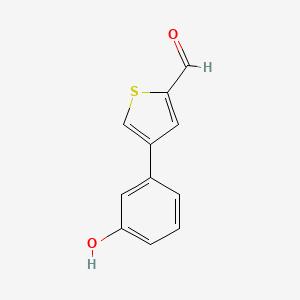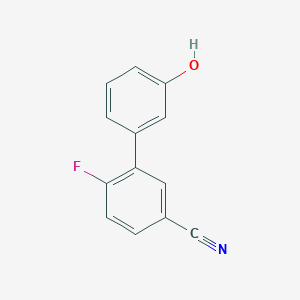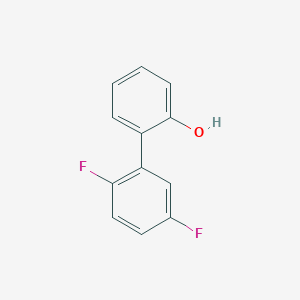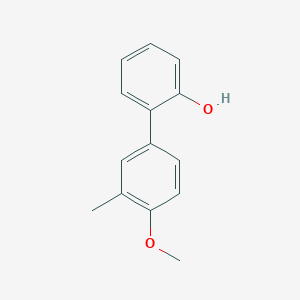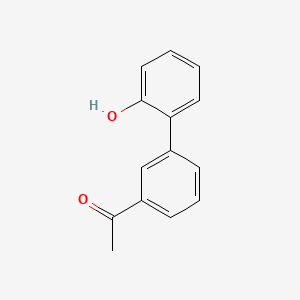
2-(3-Acetylphenyl)phenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Acetylphenyl)phenol is an organic compound with the molecular formula C14H12O2 It is characterized by a phenol group attached to a benzene ring, which is further substituted with an acetyl group at the meta position
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 2-(3-Acetylphenyl)phenol can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of phenol with 3-acetylbenzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, green chemistry approaches, such as the use of environmentally benign solvents and catalysts, are being explored to minimize environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions: 2-(3-Acetylphenyl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like potassium nitrosodisulfonate (Fremy’s salt).
Reduction: The acetyl group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: Electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation, can occur at the ortho and para positions relative to the phenol group.
Common Reagents and Conditions:
Oxidation: Potassium nitrosodisulfonate, acidic conditions.
Reduction: Sodium borohydride, methanol as a solvent.
Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2), and sulfonating agents (SO3/H2SO4).
Major Products:
Oxidation: Quinones.
Reduction: 2-(3-Hydroxyphenyl)phenol.
Substitution: Various substituted phenols depending on the electrophile used
Wissenschaftliche Forschungsanwendungen
2-(3-Acetylphenyl)phenol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial properties against biofilm-forming bacteria.
Medicine: Explored for its antioxidant properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and as a precursor for various chemical compounds .
Wirkmechanismus
The mechanism of action of 2-(3-Acetylphenyl)phenol involves its interaction with biological molecules. Its phenol group can act as an antioxidant by scavenging free radicals and chelating metal ions. Additionally, it can disrupt bacterial cell membranes, leading to increased membrane fluidity and conformational changes in membrane proteins, thereby exhibiting antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Phenol: The parent compound with a hydroxyl group attached to a benzene ring.
2-Acetylphenol: Similar structure but with the acetyl group directly attached to the phenol ring.
3-Acetylphenol: Acetyl group attached at the meta position relative to the hydroxyl group.
Uniqueness: 2-(3-Acetylphenyl)phenol is unique due to the presence of both the phenol and acetyl groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
IUPAC Name |
1-[3-(2-hydroxyphenyl)phenyl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-10(15)11-5-4-6-12(9-11)13-7-2-3-8-14(13)16/h2-9,16H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCJTUPSQLNFYJL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=CC(=C1)C2=CC=CC=C2O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40683472 |
Source


|
| Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21849-94-5 |
Source


|
| Record name | 1-(2'-Hydroxy[1,1'-biphenyl]-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40683472 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
